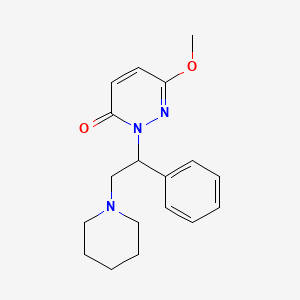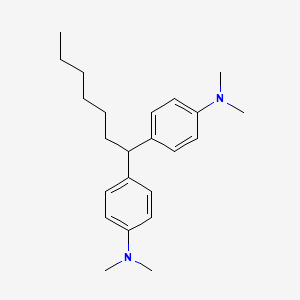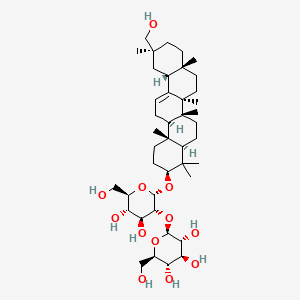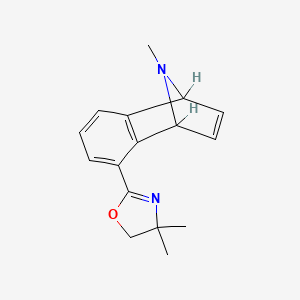
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(1231)octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as diamines and aldehydes can be reacted in the presence of a catalyst to form the desired bicyclic structure. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its robust chemical structure.
Mécanisme D'action
The mechanism by which 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene exerts its effects is often related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound’s multiple nitrogen atoms provide multiple binding sites, making it a versatile ligand in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaazacyclopentadecane: Another polyaza compound with a similar nitrogen-rich structure.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity to metal ions.
Uniqueness
What sets 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene apart is its bicyclic structure, which provides a rigid framework and multiple coordination sites. This unique structure enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile ligands.
Propriétés
Numéro CAS |
54293-30-0 |
|---|---|
Formule moléculaire |
C15H27N5 |
Poids moléculaire |
277.41 g/mol |
Nom IUPAC |
2,13-dimethyl-3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H27N5/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12/h3-5,12-13,16-19H,6-11H2,1-2H3 |
Clé InChI |
QMGACGSQPZVQLD-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=NC(=CC=C2)C(NCCNCCNCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)







![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)

